3-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid
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Overview
Description
3-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position of the benzoic acid ring and a 3-(N,N-dimethylsulfamoyl)phenyl group attached to the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 5th position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Sulfonation: The amino group is sulfonated using dimethyl sulfate to form the N,N-dimethylsulfamoyl group.
Coupling: The final step involves coupling the sulfonated product with 3-fluorobenzoic acid under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
3-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 3-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 5-Fluoro-2-methylbenzoic acid
- 3-(N,N-Dimethylsulfamoyl)benzoic acid
Comparison: 3-(3-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the N,N-dimethylsulfamoyl group. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and potential for specific molecular interactions. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain chemical reactions and biological assays.
Properties
IUPAC Name |
3-[3-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-5-3-4-10(9-14)11-6-12(15(18)19)8-13(16)7-11/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQMFHDUYFDVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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